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Abstract

(R)-SLV 319, also known as Ibipinabant, is a potent and highly selective cannabinoid CB1
receptor antagonist that was investigated for the treatment of obesity.[1][2] Its clinical
development was discontinued during Phase Il trials.[3] This technical guide provides a
comprehensive overview of the available preclinical toxicological and safety data for (R)-SLV
319. The primary focus of this document is the significant myotoxicity observed in preclinical
studies, a key factor in its development halt. The guide summarizes quantitative data, details
available experimental protocols, and presents signaling pathways and experimental workflows
through diagrams to facilitate a deeper understanding of the compound's safety profile for
research and drug development professionals.

Introduction

(R)-SLV 319 (Ibipinabant) is a synthetic, orally active antagonist of the cannabinoid CB1
receptor with a high degree of selectivity over the CB2 receptor.[2] The antagonism of the CB1
receptor was a promising therapeutic strategy for weight reduction and management of
metabolic disorders. However, significant safety concerns, primarily muscle toxicity, emerged
during preclinical evaluation in beagle dogs.[4][5] This guide synthesizes the publicly available
toxicological data to offer a detailed safety profile of (R)-SLV 319.
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Non-Clinical Toxicology

The most significant toxicological finding for (R)-SLV 319 is myotoxicity, observed as skeletal
and cardiac muscle degeneration in beagle dogs.[4][5] This adverse effect is attributed to off-
target mitochondrial toxicity.[1]

General Toxicology

Myotoxicity in Beagle Dogs:

Preclinical studies in beagle dogs revealed that oral administration of Ibipinabant led to striated
muscle fiber degeneration.[4][5] This was accompanied by increases in serum markers of
muscle damage.

Study Parameter Observation Reference
Species Beagle Dog [4115]
Route of Administration Oral [41[5]

Dose Levels (13-day study) 0, 1, 10, 300 mg/kg [5]

Skeletal and cardiac myopathy,
o microscopic striated muscle
Key Findings ] ) [4][5]
degeneration, accumulation of

lipid droplets in myofibers.

Increased muscle-derived
enzymes (e.g., ALT, AST),

Serum Chemistry Changes decreased glucose, increased [4][5]
non-esterified fatty acids and

cholesterol, metabolic acidosis.

Genetic Toxicology

There is no publicly available data on the genotoxic potential of (R)-SLV 319 from standard
assays such as the Ames test or in vivo micronucleus assays.

Carcinogenicity
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No carcinogenicity studies for (R)-SLV 319 have been reported in the public domain.

Reproductive and Developmental Toxicology

Publicly available information regarding reproductive and developmental toxicity studies for (R)-
SLV 319 is not available.

Safety Pharmacology

Detailed safety pharmacology studies for (R)-SLV 319, including assessments of the central
nervous, cardiovascular, and respiratory systems, are not publicly available. The
discontinuation of its development at an early clinical stage may account for this lack of data.

ADME (Absorption, Distribution, Metabolism, and
Excretion)

Comprehensive ADME and pharmacokinetic data for (R)-SLV 319 in various preclinical species
are not readily available in the published literature.

Mechanism of Myotoxicity

The myotoxicity of Ibipinabant is not related to its primary pharmacology as a CB1 receptor
antagonist but is due to an off-target effect on mitochondrial function.[1][4]

Mitochondrial Dysfunction

Ibipinabant was identified as an inhibitor of the adenine nucleotide translocase (ANT) in the
inner mitochondrial membrane.[1] This inhibition disrupts the exchange of ADP and ATP,
leading to a cascade of detrimental cellular events.

e Inhibition of ADP/ATP Exchange: Impairs the transport of ATP out of the mitochondria and
ADP into the mitochondrial matrix.[1]

o Decreased ATP Production: Leads to cellular energy depletion, particularly in tissues with
high energy demand like muscle.[1]

» Increased Reactive Oxygen Species (ROS) Generation: Mitochondrial dysfunction results in
elevated oxidative stress.[1]
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Caption: Proposed signaling pathway for Ibipinabant-induced myotoxicity.
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Experimental Protocols

Detailed experimental protocols for the toxicological screening of (R)-SLV 319 are not fully
available in the public domain. The following descriptions are based on the methodologies
reported in key publications.

In Vivo Myotoxicity Study in Beagle Dogs (Summary of a
representative study)

o Test System: Beagle dogs.[5]
o Administration: Daily oral doses.[5]
e Dose Groups: 0 (control), 1, 10, and 300 mg/kg.[5]
e Duration: 13 days.[5]
o Parameters Monitored:
o Clinical observations.

o Serum chemistry: Muscle-derived enzymes (ALT, AST), glucose, non-esterified fatty acids,
cholesterol.[4][5]

o Histopathology: Microscopic examination of skeletal and cardiac muscle tissues.[4][5]

Acclimatization of Randomization into Daily Oral Dosing Clinical Observation Euthanasia & Serum Chemistry &
Beagle Dogs Dose Groups (13 Days) & Sample Collection Necropsy Histopathology
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Caption: Generalized workflow for the in vivo myotoxicity study.

In Vitro Assessment of Mitochondrial Toxicity

e Cell Line: C2C12 myoblasts.[1]

e Compound Exposure: Cells treated with varying concentrations of Ibipinabant.
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e Assays:

o Cytotoxicity: To determine the potency of cell killing.

o Mitochondrial Respiration: Measurement of oxygen consumption.

o ATP Production: Quantification of cellular ATP levels.

o Reactive Oxygen Species (ROS) Generation: Measurement of cellular ROS.

o Adenine Nucleotide Translocase (ANT) Activity: In isolated mitochondria or mitoplasts to

confirm direct inhibition.[1]
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Caption: Workflow for in vitro mitochondrial toxicity assessment.

Conclusion

The preclinical safety profile of (R)-SLV 319 (Ibipinabant) is dominated by concerns of
myotoxicity, which has been mechanistically linked to the inhibition of mitochondrial adenine
nucleotide translocase. While this provides valuable insight into a specific off-target toxicity, a
comprehensive toxicological evaluation is limited by the lack of publicly available data from
standard safety pharmacology, genetic toxicology, carcinogenicity, and reproductive toxicology
studies. The discontinuation of its clinical development at an early stage likely precluded the
generation and publication of a complete regulatory toxicology package. Researchers and drug
developers should be aware of the potential for mitochondrial toxicity with compounds
structurally related to Ibipinabant.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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